

# 7-Bromo-4-chloropyrido[3,2-d]pyrimidine spectral data (NMR, MS)

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## Compound of Interest

Compound Name: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

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## Technical Guide: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and proposed synthesis of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**. Due to the limited availability of public experimental data, this document focuses on predicted spectral information and a plausible experimental workflow based on established chemical principles and literature on related compounds.

## Compound Information

**7-Bromo-4-chloropyrido[3,2-d]pyrimidine** is a halogenated heterocyclic compound. Its structure is characterized by a fused pyridine and pyrimidine ring system, making it a subject of interest in medicinal chemistry and drug discovery as a potential scaffold for various therapeutic agents.

Property	Value	Source
CAS Number	573675-31-7	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrCIN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	244.48 g/mol	<a href="#">[1]</a>
IUPAC Name	7-bromo-4-chloropyrido[3,2-d]pyrimidine	<a href="#">[1]</a>
SMILES	C1C=NC=NC2=CC(Br)=CN=C1	<a href="#">[1]</a>

## Predicted Spectral Data

While experimental spectral data is not readily available in public databases, the following sections present predicted data based on computational models and analysis of similar structures.

## Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** are summarized below. This data is useful for identifying the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	243.92717
[M+Na] <sup>+</sup>	265.90911
[M-H] <sup>-</sup>	241.91261
[M+NH <sub>4</sub> ] <sup>+</sup>	260.95371
[M+K] <sup>+</sup>	281.88305
[M] <sup>+</sup>	242.91934

Data sourced from computational predictions.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**. These predictions are based on the analysis of structurally related pyridopyrimidine derivatives and established chemical shift increments. The exact experimental values may vary depending on the solvent and other experimental conditions.

### Predicted <sup>1</sup>H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-2	9.1 - 9.3	s
H-6	8.8 - 9.0	d
H-8	8.6 - 8.8	d

### Predicted <sup>13</sup>C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C-2	155 - 158
C-4	160 - 163
C-4a	154 - 157
C-6	140 - 143
C-7	120 - 123
C-8	118 - 121
C-8a	152 - 155

## Proposed Experimental Protocols

The following sections outline a plausible synthetic route and characterization workflow for **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** based on general methods for the synthesis of related heterocyclic compounds.

## Proposed Synthesis

A potential synthetic route to **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** could start from a suitably substituted aminopyridine precursor, followed by cyclization to form the pyrimidine ring and subsequent halogenation reactions. A generalized multi-step synthesis is often required for such scaffolds.

Example Synthetic Pathway:

- Starting Material: A potential starting point could be a substituted 2,3-diaminopyridine.
- Pyrimidine Ring Formation: Cyclization of the diaminopyridine with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the pyrido[3,2-d]pyrimidin-4-one core.
- Chlorination: Treatment of the pyridopyrimidinone with a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) to yield the 4-chloro derivative.
- Bromination: Regioselective bromination of the pyridine ring at the 7-position using a suitable brominating agent like N-bromosuccinimide (NBS).

## Characterization Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument, with chemical shifts also referenced to TMS.

Mass Spectrometry (MS):

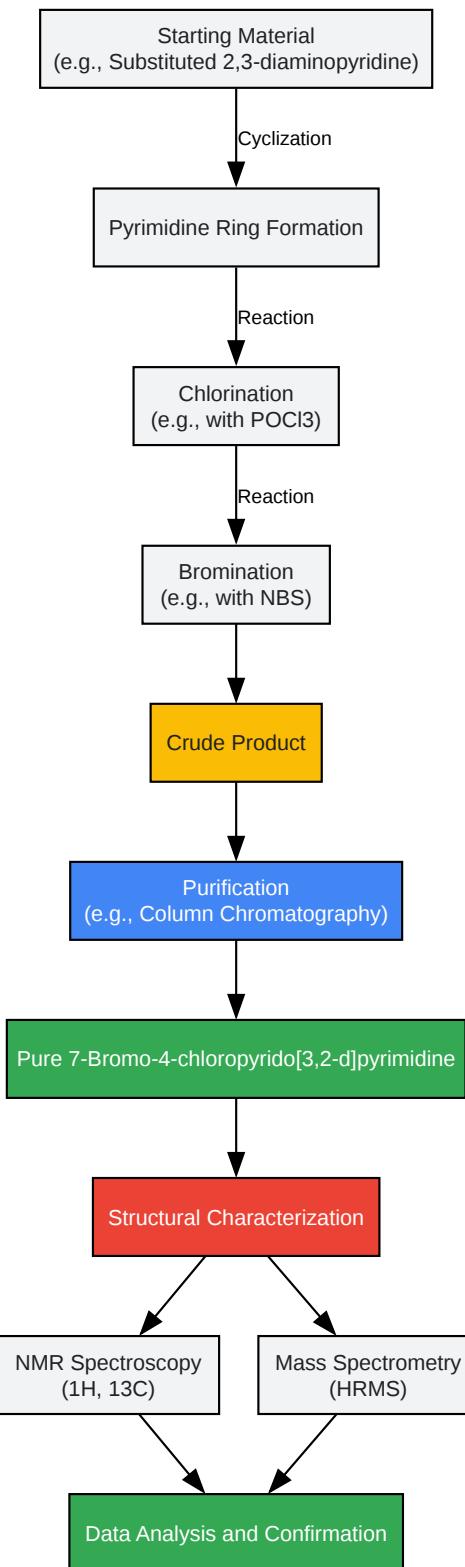
- Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Analyze in both positive and negative ion modes to observe different adducts and confirm the molecular weight.

## Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**.

## Synthesis and Characterization Workflow for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

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Caption: Synthesis and Characterization Workflow.

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## References

- 1. 7-Bromo-4-chloro-pyrido[3,2-d]pyrimidine 97% | CAS: 573675-31-7 | AChemBlock [achemblock.com]
- 2. PubChemLite - 7-bromo-4-chloropyrido[3,2-d]pyrimidine (C7H3BrClN3) [pubchemlite.lcsb.uni.lu]
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